Fluoflavine

Description

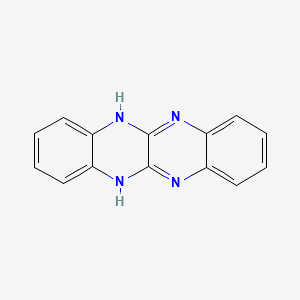

Structure

3D Structure

Properties

IUPAC Name |

6,11-dihydroquinoxalino[2,3-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKYYZDYHYOKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluoflavine: A Technical Guide to its Fundamental Properties and Biological Activities

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Fluoflavine, also known as 5,12-dihydroquinoxalino[2,3-b]quinoxaline, is a heterocyclic compound that has garnered significant interest in both materials science and pharmacology. Its unique redox properties make it a compelling candidate for applications in organic electronics and spintronics. Furthermore, its potent and selective inhibitory activity against NADPH Oxidase 1 (NOX1) positions it as a valuable tool for studying redox signaling pathways and as a potential therapeutic agent in drug development. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailing its physicochemical characteristics, biological functions, and the experimental methodologies used for its characterization.

Physicochemical Properties

This compound is a planar, aromatic molecule with a tetraazaanthracene core. Its extended π-system is responsible for its distinct electronic and optical properties.

Synthesis

The synthesis of the parent H2this compound is achieved through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. The product is then isolated as a microcrystalline golden solid via filtration[1].

Redox States and Electrochemical Properties

A key feature of this compound is its ability to exist in multiple, stable oxidation states, including a neutral form (flv0), a monoanionic radical (flv1-•), a dianionic form (flv2-), and a trianionic radical (flv3-•)[1][2][3][4]. This facile switchability between different redox states is a critical property for its potential applications in electronic devices[1][2][3][4]. The electrochemical behavior of this compound and its derivatives has been extensively studied using cyclic voltammetry.

Table 1: Electrochemical Properties of this compound and its Radical Anion

| Redox Transition | E1/2 (V vs. Fc+/0) | Solvent/Electrolyte | Reference |

| flv0 + e- ⇌ flv1-• | -0.96 (1) | Not specified | [1] |

| flv1-• + e- ⇌ flv2- | -1.73 (1) | Not specified | [1] |

Spectroscopic Properties

The distinct oxidation states of this compound can be characterized by their unique spectroscopic signatures.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound is sensitive to its oxidation state. The neutral form exhibits characteristic absorption bands, and upon reduction to its radical anionic and dianionic forms, new absorption features appear in the visible and near-infrared regions[1].

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: The paramagnetic radical species of this compound (flv1-• and flv3-•) can be detected and characterized by EPR spectroscopy. The hyperfine coupling constants observed in the EPR spectra provide valuable information about the distribution of the unpaired electron spin density within the molecule[1][4].

Biological Activity: Selective NOX1 Inhibition

This compound, also referred to in biological literature as ML-090, has been identified as a potent and selective inhibitor of NADPH Oxidase 1 (NOX1)[5]. NOX enzymes are a family of transmembrane proteins that generate reactive oxygen species (ROS) and are implicated in a variety of physiological and pathological processes.

Table 2: Inhibitory Activity of this compound (ML-090) against NOX Isoforms

| Target | IC50 | Cell Line | Reference |

| NOX1 | 90 nM | Not specified | [5] |

| NOX1 | 360 nM | HEK293 | [5] |

| NOX2 | >10 µM | Not specified | [5] |

| NOX3 | >10 µM | Not specified | [5] |

| NOX4 | >10 µM | Not specified | [5] |

The high selectivity of this compound for NOX1 over other isoforms makes it an invaluable chemical probe to investigate the specific roles of NOX1 in cellular signaling.

Mechanism of Action and Signaling Pathways

NOX1-derived ROS are known to modulate various downstream signaling pathways that are crucial for cell proliferation, migration, and survival. By inhibiting NOX1, this compound can effectively attenuate these signaling cascades.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways[6][7][8]. NOX1-mediated ROS production has been shown to be involved in the activation of EGFR signaling. Therefore, this compound, by inhibiting NOX1, can indirectly suppress EGFR-mediated cellular responses.

Modulation of PI3K/Akt and MAPK/ERK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to cell growth, proliferation, and survival[5][9][10][11][12][13][14]. NOX1-derived ROS can activate these pathways. Consequently, inhibition of NOX1 by this compound can lead to the downregulation of both the PI3K/Akt and MAPK/ERK signaling cascades.

Experimental Protocols

Synthesis of this compound (H2flv)

Materials:

-

ortho-phenylenediamine

-

2,3-dichloroquinoxaline

-

Ethylene glycol

Procedure:

-

A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

-

The reaction mixture is heated until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The collected solid is washed with a suitable solvent to afford the microcrystalline golden solid of H2this compound[1].

NOX1 Inhibition Assay (Luminol-Based Chemiluminescence Assay)

This cell-based assay is commonly used to screen for and characterize inhibitors of NOX1 activity by measuring the production of intracellular ROS.

Materials:

-

HT29 human colon carcinoma cells (or other cells endogenously expressing NOX1)

-

This compound (ML-090) or other test compounds

-

Luminol

-

Horseradish peroxidase (HRP)

-

Cell culture medium and reagents

-

96-well plates

-

Luminometer

Procedure:

-

Seed HT29 cells in a 96-well plate and culture until they reach the desired confluency.

-

Incubate the cells with various concentrations of this compound or control compounds for a specified period (e.g., 1 hour)[15][16].

-

Add a solution containing luminol and HRP to each well[15][16][17].

-

Immediately measure the chemiluminescence signal using a luminometer. The signal is generated by the reaction of luminol with intracellular ROS, catalyzed by HRP[15][16][17].

-

A decrease in the chemiluminescence signal in the presence of this compound indicates inhibition of NOX1 activity[15][16].

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Inhibition of the EGF Receptor by Binding to an Activating Kinase Domain Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Receptor Dimerization as a Novel Negative Feedback Mechanism of EGFR Signaling | PLOS One [journals.plos.org]

- 9. A Dual-Color Fluorescence-Based Platform to Identify Selective Inhibitors of Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Table 3, Assay Rationale and Description - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Probe Report for NOX1 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. goldbio.com [goldbio.com]

The Rediscovery of Fluoflavine: A Technical Guide to its Radical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a heterocyclic aromatic compound, has recently emerged from relative obscurity to the forefront of materials science and coordination chemistry. While its core structure, indolo[3,2-b]quinoline, has been known for over a century, the recent isolation and characterization of its stable radical anions have unlocked new avenues for research into organic electronics, spintronics, and molecular magnetism. This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of this compound, with a focus on the groundbreaking discovery of its radical species. Detailed experimental protocols, quantitative data summaries, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Historical Context: From Annelation to Radical Isolation

The foundational structure of this compound is the indolo[3,2-b]quinoline core. The synthesis of related indole and quinoline structures dates back to the late 19th and early 20th centuries, with significant contributions from chemists like Fischer. The "Fischer indole synthesis," first reported in 1883, provided a general method for synthesizing indoles from arylhydrazines and aldehydes or ketones. While the precise first synthesis of the unsubstituted this compound molecule is not widely documented in modern literature, the methodologies for creating such fused heterocyclic systems have been established for many decades.

The contemporary significance of this compound, however, lies not in its initial synthesis but in the recent discovery of its capacity to form stable radical anions. In 2024, researchers successfully isolated and characterized the monoanionic (flv¹⁻•) and trianionic (flv³⁻•) radicals of this compound for the first time. This breakthrough has transformed this compound from a simple heterocyclic compound into a promising building block for advanced materials, particularly in the realm of single-molecule magnets and conductive materials. This guide will focus on the technical details of this recent "rediscovery" and the experimental pathways to these novel radical species.

Synthesis of this compound and its Radical Complexes

The journey to isolating this compound's radical anions begins with the synthesis of the neutral parent molecule, dihydrothis compound (H₂flv), and its subsequent oxidation.

Synthesis of Dihydrothis compound (H₂flv) and this compound (flv⁰)

The neutral parent compound, H₂flv, is synthesized via a condensation reaction between ortho-phenylenediamine and 2,3-dichloroquinoxaline in hot ethylene glycol. The subsequent oxidation of H₂flv yields the neutral, fully aromatic this compound (flv⁰).

Isolation of the this compound Radical Anion K(crypt-222)

The first isolable this compound radical was achieved through the one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈) in the presence of the sequestering agent 2.2.2-cryptand.

Synthesis of Yttrium-Fluoflavine Radical Complexes

The stabilization and study of this compound's radical states were further advanced by the synthesis of yttrium complexes. These complexes allowed for detailed investigation of the electronic and magnetic properties of the this compound radicals.

Synthesis of the Parent H2fluoflavine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the parent H2fluoflavine compound, a redox-active molecule of significant interest in materials science and drug development. This document details the experimental protocols for its preparation and key precursors, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Introduction

H2this compound, systematically named 5,12-dihydroquinoxalino[2,3-b]quinoxaline, is a heterocyclic compound featuring a planar, nitrogen-rich aromatic system. Its ability to exist in multiple stable oxidation states makes it a compelling candidate for applications in organic electronics, spintronics, and as a scaffold for novel therapeutic agents. This guide focuses on the practical synthesis of the parent H2this compound compound, providing researchers with the necessary information to produce this versatile molecule in a laboratory setting.

Synthetic Pathway Overview

The synthesis of H2this compound is primarily achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,3-dichloroquinoxaline. This is followed by a condensation reaction with o-phenylenediamine to yield the final H2this compound product. An alternative route for the synthesis of related this compound complexes involves the deprotonation of H2this compound to form a potassium salt, K2flv, which can then be used in salt metathesis reactions.

Experimental Protocols

Synthesis of 2,3-Dichloroquinoxaline

The precursor, 2,3-dichloroquinoxaline, is synthesized from 1,2,3,4-tetrahydroquinoxaline-2,3-dione.

Materials:

-

1,2,3,4-tetrahydroquinoxaline-2,3-dione

-

Phosphorus pentachloride (PCl5)

-

Crushed ice

Procedure:

-

In a fume hood, 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and phosphorus pentachloride (12.7 g, 60.9 mmol) are quickly ground together using a pestle and mortar.

-

The mixture is transferred to a 250 mL round-bottom flask equipped with a water-cooled condenser and a CaCl2 drying tube.

-

The flask is heated in an oil bath to 160 °C. The reactants will melt and the reaction will commence.

-

The reaction mixture is heated for 2 hours.

-

After cooling to room temperature, the mixture is carefully poured over approximately 200 g of crushed ice to quench the excess PCl5.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2,3-dichloroquinoxaline.

Synthesis of Parent H2this compound

The parent H2this compound is synthesized by the condensation of 2,3-dichloroquinoxaline with o-phenylenediamine.

Materials:

-

2,3-dichloroquinoxaline

-

o-phenylenediamine

-

Ethylene glycol

Procedure:

-

A mixture of 2,3-dichloroquinoxaline and an equimolar amount of o-phenylenediamine is prepared in ethylene glycol.

-

The mixture is heated to reflux in an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

The final product, H2this compound, is obtained as a microcrystalline golden solid after drying.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of H2this compound and its precursor.

| Compound | Starting Materials | Reagent Ratio (molar) | Solvent | Reaction Conditions | Yield |

| 2,3-Dichloroquinoxaline | 1,2,3,4-tetrahydroquinoxaline-2,3-dione, PCl5 | 1 : 2 | None | 160 °C, 2 h | High |

| H2this compound | 2,3-Dichloroquinoxaline, o-phenylenediamine | 1 : 1 | Ethylene Glycol | Reflux | Moderate |

Characterization Data

The synthesized H2this compound can be characterized by various spectroscopic and analytical techniques.

| Technique | Expected Observations |

| Melting Point | High melting solid |

| ¹H NMR | Aromatic protons in the expected regions |

| ¹³C NMR | Aromatic carbons in the expected regions |

| FT-IR | Characteristic vibrational bands for N-H and aromatic C-H and C=C bonds |

| UV-Vis | Absorption bands in the UV and visible regions |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of H2this compound |

Alternative Procedures: Synthesis of K2this compound

For applications requiring the deprotonated form of H2this compound, K2flv can be synthesized. This salt is often used in subsequent salt metathesis reactions to generate this compound-bridged metal complexes.

Experimental Protocol for K2this compound

Materials:

-

H2this compound

-

Potassium bis(trimethylsilyl)amide (KN(SiMe3)2)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a glovebox, H2this compound is dissolved in anhydrous THF.

-

Two equivalents of potassium bis(trimethylsilyl)amide are added to the solution at room temperature.

-

The reaction mixture is stirred for several hours, during which a color change is observed.

-

The solvent is removed under vacuum to yield K2flv as a solid.

Conclusion

This guide provides a detailed methodology for the synthesis of the parent H2this compound compound, a molecule with significant potential in various fields of chemical research. The presented protocols and data are intended to serve as a valuable resource for researchers, enabling the reliable preparation of this important heterocyclic compound for further investigation and application.

Fluoflavine's potential in catalytic applications and spintronic devices

An In-depth Technical Guide on the Potential of Fluoflavine in Catalytic Applications and Spintronic Devices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or 5,6,11,12-tetraazanaphthacene, is a nitrogen-substituted polycyclic aromatic compound noted for its facile and reversible multi-redox activity. This property makes it a compelling candidate for advanced applications in materials science and catalysis. Recent breakthroughs in the isolation and characterization of stable this compound radical anions have provided a blueprint for their future use in spintronic devices, where the manipulation of electron spin is paramount.[1][2][3][4][5][6] Furthermore, while direct catalytic applications of this compound are still emerging, its structural and electronic similarity to the well-established flavin class of organocatalysts suggests significant potential. Flavins are known to catalyze a variety of photoredox reactions, including the oxidation of sulfides and alcohols.[3][5][7][8][9][10] This technical guide summarizes the current state of this compound research, presenting its synthesis, electrochemical properties, and the foundational evidence supporting its promise in spintronics. It further explores its potential catalytic utility by drawing parallels with analogous flavin-based systems, providing quantitative data and detailed experimental protocols for both areas.

This compound: Synthesis and Redox Characteristics

This compound (flv) is a planar, aromatic heteroacene valued for its accessible and switchable oxidation states.[1] The parent, doubly protonated molecule, H₂flv, can be synthesized, and subsequently transformed into various charged and radical species. The ability to exist in stable radical states is the cornerstone of its potential in spintronics and redox catalysis.[1][6]

Synthesis of this compound and its Radical Anions

The synthesis of the parent H₂flv is achieved through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline.[1][11] From this neutral precursor, various redox states can be accessed. For instance, the dianion (flv²⁻) can be generated by deprotonation, which can then be used in salt metathesis reactions to create bridged metal complexes.[3][11]

Critically for spintronic applications, stable radical anions of this compound have been synthesized and isolated. The monoradical anion (flv¹⁻•) can be generated via a one-electron reduction of the neutral this compound (flv⁰), while the trianion radical (flv³⁻•) can be accessed by reducing a dianionic this compound-bridged metal complex.[1][3][11] The isolation of these radical species as "bottleable" compounds is a significant step toward their practical application.[1][2][3][4]

Electrochemical Properties

Cyclic voltammetry (CV) is instrumental in quantifying the redox behavior of this compound and its derivatives. These studies reveal reversible reduction events, confirming the stability of the generated radical species. The half-wave potentials (E₁/₂) indicate the energy required for electron transfer, a critical parameter for designing electronic devices and catalytic cycles.

Table 1: Electrochemical Data for this compound and Related Species

| Compound/Complex | Redox Process | E₁/₂ (V vs Fc⁺/Fc) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| flv⁰ | flv⁰ / flv¹⁻• | -0.96 | THF / (ⁿBu₄N)PF₆ | [11] |

| flv⁰ | flv¹⁻• / flv²⁻ | -1.73 | THF / (ⁿBu₄N)PF₆ | [11] |

| [(Cp*₂Y)₂(μ-flv²⁻)] | flv²⁻ / flv¹⁻• | -0.095 (quasi-reversible) | Difluorobenzene / (ⁿBu₄N)PF₆ | [1] |

| bi-TpTANC | 1st Reduction (1e⁻) | -0.795 | Not specified | [12] |

| bi-TpTANC | 2nd Reduction (1e⁻) | -0.927 | Not specified | [12] |

| bi-TpTANC | 3rd Reduction (2e⁻) | -1.44 | Not specified | [12] |

Note: bi-TpTANC is a triptycene end-capped dimer of 5,6,11,12-tetraazanaphthacene.

Potential in Catalytic Applications

While the use of this compound as a catalyst is a nascent field of inquiry, its structural relationship with flavins (which possess an isoalloxazine core) provides a strong basis for predicting its catalytic potential.[1] Flavins are highly efficient and versatile photo-organocatalysts for a range of oxidative transformations, driven by their ability to engage in single-electron transfer (SET) processes upon visible-light irradiation.[13][14][15]

Flavin-Catalyzed Reactions as a Model

Flavin derivatives, such as riboflavin tetraacetate (RFTA), are known to catalyze reactions like the aerobic oxidation of sulfides and alcohols.[8][16] The general mechanism involves the photoexcitation of the flavin catalyst, which then engages in an electron transfer with the substrate. The reduced flavin is subsequently re-oxidized by a terminal oxidant, typically molecular oxygen, to complete the catalytic cycle.[5]

Quantitative Data from Flavin-Catalyzed Reactions

The following table summarizes representative results from flavin-catalyzed oxidation reactions, demonstrating their efficiency under mild conditions. These serve as a benchmark for the potential performance of this compound-based catalysts.

Table 2: Performance of Flavin Catalysts in Oxidation Reactions

| Substrate | Catalyst | Reaction | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | FEAx-COF | Alcohol Oxidation | 44 | Blue light (463 nm), O₂, MeCN/H₂O, 17h | [9][10] |

| Thioanisole | Riboflavin Tetraacetate (RFTA) | Sulfide C-H Cyanation | 71 | Blue LEDs, Tos-CN, MeCN, 16h | [16] |

| Benzyl alcohol | Iodo-flavin | Alcohol Oxidation | >95 | Not specified | [5] |

| Methionine dipeptide | Riboflavin Tetraacetate (RFTA) | Sulfide C-H Cyanation | 74 | Blue LEDs, Tos-CN, MeCN, 16h | [16] |

Note: FEAx-COF is a covalent organic framework incorporating an alloxazine (flavin-related) chromophore.

Experimental Protocol: General Procedure for FMO-Catalyzed Sulfoxidation

This protocol is adapted from the biocatalytic sulfoxidation using flavin-containing monooxygenases (FMOs), which provides a highly selective method for generating chiral sulfoxides.

-

Preparation of Reaction Mixture: In a suitable vessel, dissolve the prochiral sulfide substrate (e.g., p-tolyl methyl sulfide) to a final concentration of 5-10 mM in 1.0 mL of 50 mM Tris/HCl buffer (pH 9.0).[17]

-

Addition of Co-factors and Enzyme: To the solution, add DMSO (10 µL), NADPH (to 0.2 mM), sodium phosphite (to 10 mM), and the flavin-containing monooxygenase (FMO) enzyme (to 1.0 µM).[17]

-

Reaction Incubation: Stir the reaction mixture at room temperature (approx. 22-25 °C) at 220 rpm for the desired time (typically determined by time-course experiments).

-

Work-up and Extraction: Upon completion, quench the reaction and extract the product with ethyl acetate (2 x 0.5 mL).[17]

-

Analysis: Dry the combined organic layers over anhydrous Na₂SO₄. Analyze the sample directly by Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase to determine the conversion and enantiomeric excess of the resulting sulfoxide.[17][18]

Potential in Spintronic Devices

The most promising and well-documented application for this compound lies in the field of organic spintronics.[1][2][6] Spintronic devices utilize the spin of an electron, in addition to its charge, to store and process information. Organic molecules are attractive for spintronics due to their long spin relaxation times, which arise from weak spin-orbit coupling.[11] The key to this compound's potential is the stability of its radical forms, which possess an unpaired electron spin that can be manipulated.

Properties of this compound Radicals for Spintronics

The research by Demir and colleagues has demonstrated that this compound radicals are not just transient species but can be isolated and characterized.[1][2][3][4] Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations have been used to map the spin density distribution across the molecule.[6][11]

A crucial finding is that when the this compound radical is coordinated to metal ions (e.g., Yttrium), a significant portion of the spin density is transferred from the ligand to the metal centers.[6][11] This delocalization is a prerequisite for achieving strong magnetic coupling between different components of a device, which is essential for creating functional single-molecule magnets or spin valves.[11]

Table 3: Spectroscopic Data for this compound Radical Species

| Species | Technique | Key Finding | Implication for Spintronics | Reference |

|---|---|---|---|---|

| --INVALID-LINK-- | EPR Spectroscopy | Narrow line width, hyperfine coupling constants determined. | Confirms stable, isolable radical with well-defined spin state. | [1][11] |

| [(Cp₂Y)₂(μ-flv¹⁻•)]⁺ | EPR Spectroscopy & DFT | Broader line width; simulation confirms significant hyperfine coupling to ⁸⁹Y nuclei. | Demonstrates spin density transfer from the organic ligand to the metal centers. | [11] |

| [(Cp₂Y)₂(μ-flv³⁻•)]⁻ | EPR Spectroscopy | Distinct EPR spectrum from the flv¹⁻• complex. | Shows that multiple, stable paramagnetic oxidation states are accessible and distinct. |[1][11] |

Conceptual Device: A this compound-Based Spin Valve

A spin valve is a fundamental spintronic device where the electrical resistance depends on the relative spin orientation of two ferromagnetic layers separated by a non-magnetic spacer. In a molecular spin valve, this spacer is an organic molecule or a thin film.

This compound could serve as this non-magnetic spacer. The device would consist of two ferromagnetic electrodes with a layer of this compound molecules in between. Spin-polarized electrons are injected from one electrode. The resistance of the device would be low if the injected electron's spin aligns with the magnetic orientation of the second electrode and high if it is anti-aligned. The stable radical nature of this compound could enhance the spin transport properties through the molecular layer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemistry Broadens the Scope of Flavin Photocatalysis: Photoelectrocatalytic Oxidation of Unactivated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavin-catalyzed aerobic oxidation of sulfides and thiols with formic acid/triethylamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A flavin-inspired covalent organic framework for photocatalytic alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalently Linked 5,6,11,12-Tetraazanaphthacene Dimer and Its Triptycene-Capped Derivatives as Electron Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Flavin-Mediated Photocatalysis Provides a General Platform for Sulfide C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Prochiral Sulfoxidation as a Probe for Flavin-Containing Monooxygenases | Springer Nature Experiments [experiments.springernature.com]

Exploring the Redox Activity of the Fluoflavine Ligand Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluoflavine scaffold, a tetraazatetracene derivative, represents a class of redox-active ligands with significant potential in materials science, catalysis, and as a nascent area of exploration in drug development.[1][2] The ability of the this compound core to exist in multiple, stable oxidation states allows for its participation in a rich variety of electron transfer processes.[1][3] This technical guide provides an in-depth exploration of the redox activity of the this compound ligand scaffold, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated chemical transformations.

The facile access and switchability between multiple oxidation states are crucial properties for applications in catalysis and spintronic devices.[1][3] The this compound ligand can exist in at least three different oxidation states, two of which are paramagnetic radical species (flv¹⁻• and flv³⁻•).[1] The isolation and characterization of these radical states have been a significant recent achievement in the field, opening new avenues for the design of novel functional materials.[1][3]

Redox States and Electrochemical Properties

The this compound scaffold can undergo successive one-electron reduction and oxidation processes, leading to a cascade of distinct redox states. The key species include the neutral this compound (flv⁰), the monoanionic radical (flv¹⁻•), the dianionic closed-shell species (flv²⁻), and the trianionic radical (flv³⁻•).[1] The stability and accessibility of these states can be modulated by coordination to metal ions.[1]

Quantitative Electrochemical Data

The redox potentials of the this compound ligand and its derivatives have been characterized using cyclic voltammetry. A summary of these key quantitative data is presented in the table below.

| Compound/Complex | Redox Process | E₁/₂ (V vs. Fc⁺/Fc) | Solvent | Reference |

| This compound (flv⁰) | flv⁰/flv¹⁻• | -1.73(1) | 1,2-difluorobenzene | [1] |

| This compound (flv⁰) | flv¹⁻•/flv²⁻ | -0.96(1) | 1,2-difluorobenzene | [1] |

| --INVALID-LINK-- (1) | flv⁰/flv¹⁻• | -1.608(3) | 1,2-difluorobenzene | [1] |

| --INVALID-LINK-- (1) | flv¹⁻•/flv²⁻ | -0.902(3) | 1,2-difluorobenzene | [1] |

| [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) | flv¹⁻•/flv²⁻ | -0.935(2) | 1,2-difluorobenzene | [1] |

| [(Cp₂Y)₂(μ-flv)] (3) | flv¹⁻•/flv²⁻ | -0.095(7) | 1,2-difluorobenzene | [1] |

| [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4) | flv²⁻/flv³⁻• | -1.608(3) | THF | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the this compound ligand and its redox states are crucial for reproducible research in this area.

Synthesis of Dihydrothis compound (H₂flv)

The parent dihydrothis compound is synthesized via a condensation reaction.[1][2]

Materials:

-

o-phenylenediamine

-

2,3-dichloroquinoxaline

-

Ethylene glycol

Procedure:

-

A mixture of o-phenylenediamine and 2,3-dichloroquinoxaline is heated in ethylene glycol.

-

The reaction mixture is heated until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

-

Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The collected solid is washed with a suitable solvent to afford microcrystalline golden solids of H₂flv.[1]

Synthesis of the Monoanionic Radical Salt K(crypt-222) (1)

The isolable monoanionic radical is generated through a one-electron reduction of neutral this compound (flv⁰), which is obtained from the oxidation of H₂flv.

Materials:

-

This compound (flv⁰)

-

Potassium graphite (KC₈)

-

2.2.2-cryptand

-

Anhydrous THF

Procedure:

-

In an inert atmosphere glovebox, a solution of flv⁰ in anhydrous THF is prepared.

-

To this solution, one equivalent of potassium graphite (KC₈) is added as a reducing agent.

-

One equivalent of 2.2.2-cryptand is added to chelate the potassium ion.

-

The reaction mixture is stirred at room temperature until the reduction is complete.

-

The resulting dark blue solution is filtered to remove any unreacted KC₈ and other solid byproducts.

-

Dark blue single crystals of --INVALID-LINK-- are obtained by concentrating the THF solution and storing it at -35 °C for 48 hours.[1]

Synthesis of the Dianionic Dinuclear Yttrium Complex [(Cp*₂Y)₂(μ-flv)] (3)

This complex, featuring the this compound ligand in its dianionic state, is synthesized via a salt metathesis reaction.[1][2]

Materials:

-

Dihydrothis compound (H₂flv)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Cp₂Y(BPh₄) (Cp = pentamethylcyclopentadienyl)

-

Anhydrous THF

Procedure:

-

In an inert atmosphere, H₂flv is deprotonated using two equivalents of KHMDS in anhydrous THF to generate K₂flv.

-

The resulting yellow powder of K₂flv is isolated.

-

In a separate flask, a solution of Cp*₂Y(BPh₄) in anhydrous THF is prepared.

-

Two equivalents of the K₂flv solution are added to the Cp*₂Y(BPh₄) solution.

-

The reaction mixture is stirred, leading to the formation of [(Cp*₂Y)₂(μ-flv)] and the byproduct KBPh₄.

-

The product is purified by recrystallization from a concentrated THF solution at -35 °C.[1]

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the redox potentials of the this compound species.

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (Argon or Nitrogen) source for deoxygenation

Procedure:

-

Prepare a solution of the analyte (e.g., 1 mM) in a suitable degassed solvent (e.g., 1,2-difluorobenzene or THF) containing a supporting electrolyte (e.g., 0.1 M ⁿBu₄NPF₆).

-

Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Maintain a blanket of inert gas over the solution during the experiment.

-

Set the parameters on the potentiostat, including the potential window, scan rate (e.g., 100 mV/s), and number of cycles.

-

Run the cyclic voltammogram and record the data.

-

After the measurement, add a small amount of a standard reference compound (e.g., ferrocene) and record another voltammogram to calibrate the potential axis. The redox potentials are then reported versus the Fc⁺/Fc couple.[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to characterize the paramagnetic radical species of this compound.

Instrumentation:

-

X-band EPR spectrometer

-

EPR tube (e.g., quartz)

-

Cryostat for variable-temperature measurements

Procedure:

-

In an inert atmosphere, prepare a solution of the radical species in a suitable solvent (e.g., THF).

-

Transfer the solution to an EPR tube and seal it.

-

For measurements at low temperatures, the sample tube is flash-frozen in liquid nitrogen.

-

Place the EPR tube in the spectrometer's resonant cavity.

-

Set the EPR parameters, including the microwave frequency, microwave power, modulation frequency, and modulation amplitude.

-

Record the EPR spectrum at the desired temperature. The resulting spectrum provides information about the electronic structure and environment of the unpaired electron.[1]

Visualizations of Key Processes

Diagrams created using the DOT language provide clear visualizations of the synthetic pathways and redox relationships of the this compound scaffold.

References

Intersystem Crossing in Fluoflavine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties and Intersystem Crossing

Fluoflavine and its derivatives are part of the larger family of flavins, which are characterized by their isoalloxazine core. Upon absorption of light, these molecules are promoted to an excited singlet state (S₁). From this state, they can relax through several pathways, including fluorescence (emission of a photon) or non-radiative decay back to the ground state (S₀). Alternatively, the molecule can undergo intersystem crossing, a spin-forbidden transition to a long-lived triplet state (T₁). The efficiency of this process is quantified by the intersystem crossing quantum yield (ΦISC) and the rate constant (kISC).

The triplet state is of particular interest in photochemistry and photobiology because its long lifetime allows for interaction with other molecules. In the presence of molecular oxygen, the triplet state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy. This process is known as a Type II photosensitization mechanism. Alternatively, the triplet sensitizer can react directly with a substrate via electron or hydrogen transfer, initiating radical reactions in a Type I mechanism.

A computational study on fluorinated derivatives of a model flavin, 10-methylisoalloxazine (MIA), provides valuable insights into how substitutions on the flavin core can modulate the intersystem crossing rate.[1] The study suggests that strategic fluorination can either enhance or suppress the ISC rate by altering the energy levels of the relevant singlet and triplet states.[1] For the parent compound MIA, an experimental intersystem crossing rate constant of approximately 1 x 10⁸ s⁻¹ has been reported in aqueous solution.[1]

Quantitative Data on Intersystem Crossing of Flavin Derivatives

The following table summarizes theoretical photophysical data for fluorinated derivatives of 10-methylisoalloxazine (MIA), a closely related flavin, as a proxy for understanding the potential behavior of this compound derivatives. Experimental data for MIA is also included for reference.

| Compound | S₁ → T₁ ISC Rate (k_ISC) (s⁻¹) | Fluorescence Quantum Yield (Φ_F) | Triplet Quantum Yield (Φ_T) | Notes |

| 10-methylisoalloxazine (MIA) (experimental) | ~1 x 10⁸ | 0.22 | 0.5 | In aqueous solution.[1] |

| 2-CF₂-MIA (theoretical) | - | - | - | ISC deactivated.[1] |

| 4-CF₂-MIA (theoretical) | - | - | - | Minimal impact on ISC.[1] |

| 1-F-MIA (theoretical) | - | - | - | ISC deactivated.[1] |

| 2-CF₃-MIA (theoretical) | - | - | - | Fluorescence quenched by ISC.[1] |

| 4-CF₃-MIA (theoretical) | - | - | - | Fluorescence quenched by ISC.[1] |

Note: The theoretical study focused on the modulation of ISC channels and, in some cases, provided qualitative descriptions of the effect of substitution rather than specific rate constants.

Experimental Protocols for Measuring Intersystem Crossing Rates

The determination of intersystem crossing rates and quantum yields relies on a variety of spectroscopic techniques. The most common and direct methods are transient absorption spectroscopy and time-resolved fluorescence.

Femtosecond Transient Absorption Spectroscopy (fs-TAS)

This is a powerful pump-probe technique used to observe the evolution of excited states on ultrafast timescales.

Methodology:

-

Sample Preparation: The this compound derivative is dissolved in a suitable solvent and placed in a cuvette. The concentration is adjusted to have an optical density in the range of 0.3-0.5 at the excitation wavelength.

-

Excitation: An ultrashort laser pulse (the "pump" pulse), with a wavelength strongly absorbed by the sample, excites the molecules to the S₁ state.

-

Probing: A second, broadband, and time-delayed ultrashort laser pulse (the "probe" pulse) is passed through the sample. The probe pulse is typically a white-light continuum, allowing for the monitoring of absorption changes over a wide spectral range.

-

Detection: The transmitted probe light is directed to a spectrometer and a detector array. The difference in the absorption spectrum of the sample with and without the pump pulse is recorded as a function of the delay time between the pump and probe pulses.

-

Data Analysis: The decay of the S₁ state (observed as stimulated emission or excited-state absorption) and the concomitant rise of the T₁ state (observed as triplet-triplet absorption) are monitored. The kinetics of these processes are then fit to appropriate models to extract the intersystem crossing rate constant (kISC).

Relative Method for Intersystem Crossing Quantum Yield (ΦISC)

This method involves comparing the triplet-triplet absorption of the sample to that of a standard with a known ΦISC.

Methodology:

-

Standard Selection: A photosensitizer with a well-characterized triplet absorption spectrum and ΦISC in the same solvent is chosen as the standard.

-

Sample and Standard Preparation: Solutions of the this compound derivative and the standard are prepared with the same optical density at the excitation wavelength.

-

Laser Flash Photolysis: Both solutions are excited with a nanosecond laser pulse, and the transient absorption spectra are recorded immediately after the flash.

-

Data Analysis: The initial triplet-triplet absorbance (ΔOD) is measured for both the sample and the standard. The ΦISC of the sample is calculated using the following equation:

ΦISC (sample) = ΦISC (standard) * (ΔODsample / ΔODstandard) * (εT (standard) / εT (sample))

where εT is the triplet-triplet molar extinction coefficient. If the extinction coefficients are unknown, they can often be determined by energy transfer methods.

Photophysical Pathways and Photosensitization Mechanisms

The fate of the excited this compound molecule can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.

Once the triplet state is populated, this compound can act as a photosensitizer. The two primary mechanisms are:

Conclusion and Future Directions

The intersystem crossing rate is a pivotal parameter governing the photosensitizing ability of this compound and its derivatives. While direct experimental measurement of this rate for the parent this compound molecule remains an area for future investigation, theoretical studies on substituted flavins strongly suggest that the ISC efficiency can be finely tuned through chemical modification. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new this compound derivatives. For researchers in drug development, the ability to rationally design this compound-based photosensitizers with optimized triplet state formation is a significant step toward more effective photodynamic therapies. Future work should focus on the synthesis and detailed photophysical characterization of a broader range of this compound derivatives to establish clear structure-property relationships and to validate the predictions from computational models.

References

Computational Screening of Novel Fluoflavine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a computational workflow for the discovery and evaluation of novel Fluoflavine analogs as potential therapeutic agents. This compound, a synthetic flavone, and its derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents. This document outlines the key computational methodologies, presents data in a structured format for easy comparison, and includes detailed experimental protocols and visualizations of relevant signaling pathways.

Introduction to Computational Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in the pharmaceutical sciences, accelerating the identification and optimization of new drug candidates. By leveraging computational models, researchers can predict the interaction of small molecules with biological targets, assess their pharmacokinetic properties, and refine their chemical structures to enhance efficacy and minimize potential toxicity. This in silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

The workflow for screening novel this compound analogs typically involves several key stages:

-

Target Identification and Validation: Identifying a biological target, often a protein kinase, that is implicated in a disease pathway.

-

Virtual Screening: Screening large libraries of chemical compounds against the 3D structure of the target protein to identify potential binders.

-

Molecular Docking: Predicting the binding mode and affinity of the identified "hits" within the active site of the target.

-

ADMET Prediction: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to evaluate their drug-likeness.

-

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess its stability over time.

Data Presentation: Virtual Screening and In Vitro Evaluation of Flavonoid Analogs

Table 1: Molecular Docking Scores of Flavonoid Analogs Against Protein Kinase Targets

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |

| Genistein | PI3K | -9.8 | Wortmannin | -10.2 |

| Quercetin | PI3K | -9.5 | Wortmannin | -10.2 |

| Luteolin | MAPK3 | -9.2 | Purvalanol | -8.53[1] |

| Kaempferol | MAPK3 | -9.1 | Purvalanol | -8.53[1] |

| Apigenin | Akt1 | -8.9 | Staurosporine | -9.3 |

| Robustaflavone 7,4',7''-trimethyl ether (RTE) | PI3K | -10.855 | N/A | N/A |

| Kaempferol 3-rutinoside-4'-glucoside | MAPK3 | -10.12 | Purvalanol | -8.53[1] |

| Kaempferol 3-rutinoside-7-sophoroside | MAPK3 | -9.87 | Purvalanol | -8.53[1] |

| Rutin | MAPK3 | -9.65 | Purvalanol | -8.53[1] |

| Vicenin-2 | MAPK3 | -9.58 | Purvalanol | -8.53[1] |

Table 2: In Vitro Anticancer Activity of Synthesized Flavone and Isoflavone Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 7-O-carboxymethyl-4′-fluoro-2-trifluormethylisoflavone | MCF-7 | 11.73[2][3] |

| 7-O-carboxymethyl-4′-fluoroisoflavone | MCF-7 | 13.66[2][3] |

| Isoflavone Analog 5 | MCF-7 | 15.43[2][3] |

| Flavone Analog 2 | CaCo-2 | Moderate Activity |

| Flavone Analog 3 | CaCo-2 | 30.81 |

| Flavone Analog 4 | CaCo-2 | Moderate Activity |

| Flavone Analog 5 | CaCo-2 | Moderate Activity |

Table 3: Predicted ADMET Properties of Representative Flavonoid Analogs

| Property | Genistein | Quercetin | Luteolin | Kaempferol | Apigenin |

| Molecular Weight ( g/mol ) | 270.24 | 302.24 | 286.24 | 286.24 | 270.24 |

| LogP | 2.65 | 1.83 | 2.43 | 2.13 | 2.55 |

| Hydrogen Bond Donors | 3 | 5 | 4 | 4 | 3 |

| Hydrogen Bond Acceptors | 5 | 7 | 6 | 6 | 5 |

| Lipinski's Rule of 5 | Yes | Yes | Yes | Yes | Yes |

| Human Intestinal Absorption (%) | > 90% | > 90% | > 90% | > 90% | > 90% |

| Blood-Brain Barrier Permeability | Low | Low | Low | Low | Low |

| CYP2D6 Inhibitor | No | Yes | Yes | Yes | No |

| hERG Inhibition | Low Risk | Low Risk | Low Risk | Low Risk | Low Risk |

| Ames Mutagenicity | Non-mutagen | Mutagen | Non-mutagen | Non-mutagen | Non-mutagen |

Experimental Protocols

This section provides detailed methodologies for the key computational experiments involved in the screening of novel this compound analogs.

Virtual Screening Workflow

A typical virtual screening campaign to identify novel kinase inhibitors from a large compound library using the this compound scaffold would follow these steps:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target kinase (e.g., PI3K, Akt, MAPK) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

-

Ligand Library Preparation:

-

Generate a library of novel this compound analogs by enumerating various substituents at different positions of the this compound core structure.

-

Convert the 2D structures of the analogs into 3D conformations.

-

Assign appropriate atom types and charges to each ligand.

-

Perform energy minimization of the ligand structures.

-

-

Molecular Docking:

-

Define the binding site on the target protein, typically centered on the co-crystallized inhibitor or the known ATP-binding pocket.

-

Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to dock each this compound analog into the defined binding site.[1]

-

Generate multiple binding poses for each ligand and score them based on the program's scoring function, which estimates the binding affinity.

-

Rank the ligands based on their docking scores and select the top-scoring compounds for further analysis.

-

ADMET Prediction Protocol

The assessment of ADMET properties is crucial for filtering out compounds with undesirable pharmacokinetic profiles early in the drug discovery process.

-

Input Preparation:

-

Use the 3D structures of the top-ranked this compound analogs from the virtual screening.

-

-

Property Calculation:

-

Utilize a computational ADMET prediction tool (e.g., ADMETlab 3.0, SwissADME, pkCSM).[4]

-

Calculate a range of physicochemical and pharmacokinetic properties, including:

-

Physicochemical Properties: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor prediction.

-

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: Ames mutagenicity, hERG (human Ether-a-go-go-Related Gene) inhibition, and hepatotoxicity.

-

-

-

Analysis and Filtering:

-

Evaluate the predicted ADMET properties against established drug-likeness rules, such as Lipinski's Rule of Five.

-

Filter out compounds with predicted liabilities, such as poor absorption, high toxicity, or significant inhibition of key metabolic enzymes.

-

Visualization of Signaling Pathways

This compound and its analogs, like many flavonoids, are thought to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the PI3K/Akt and MAPK signaling pathways, which are common targets for flavonoid-based kinase inhibitors.

PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound analogs.

MAPK Signaling Pathway

Caption: MAPK signaling pathway and potential inhibition by this compound analogs.

Conclusion

The computational screening of novel this compound analogs represents a promising strategy for the discovery of new anticancer agents. The workflow outlined in this guide, combining virtual screening, molecular docking, and ADMET prediction, allows for the efficient identification and prioritization of lead candidates with desirable pharmacological profiles. The potential for this compound analogs to inhibit key signaling pathways such as PI3K/Akt and MAPK provides a strong rationale for their further development. While the data presented here is based on structurally related flavonoids, it provides a solid foundation and a clear roadmap for future in silico and in vitro studies focused specifically on novel this compound derivatives.

References

- 1. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]

The Multiredox Landscape of Fluoflavine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the multiredox reactivity of Fluoflavine (5,6,11,12-tetraazanaphthacene), a molecule of significant interest in materials science and potentially in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's core redox chemistry, detailed experimental protocols, and a summary of its known and potential biological activities.

Introduction: The Promise of Multiredox Systems

Molecules capable of existing in multiple, stable oxidation states are at the forefront of innovation in diverse fields, from energy storage to catalysis.[1][2][3][4] this compound, a heteroaromatic polycyclic compound, stands out for its facile and reversible redox behavior, making it a compelling candidate for applications in molecular electronics, spintronics, and as a redox-active ligand in coordination chemistry.[5][6][7][8] Understanding the nuances of its electron transfer capabilities is paramount to harnessing its full potential.

The Multiredox States of this compound

This compound can exist in at least four distinct redox states, each with unique electronic and magnetic properties. The accessibility of these states has been experimentally verified through electrochemical and chemical means.[5][6][7]

-

Neutral this compound (flv⁰): The fully oxidized, non-radical state.

-

Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

-

Dianion (flv²⁻): A diamagnetic species resulting from a two-electron reduction of flv⁰.

-

Radical Trianion (flv³⁻•): A paramagnetic species formed by a three-electron reduction of flv⁰.

The reversible transitions between these states are central to this compound's functionality.

Quantitative Redox Data

The redox potentials of this compound and its yttrium complexes have been determined using cyclic voltammetry, providing quantitative insight into the thermodynamics of its electron transfer processes.

| Compound/Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | Solvent | Supporting Electrolyte | Reference |

| flv⁰/flv¹⁻• | -1.73 | 1,2-difluorobenzene | (ⁿBu₄N)PF₆ | [5] |

| flv¹⁻•/flv²⁻ | -0.96 | 1,2-difluorobenzene | (ⁿBu₄N)PF₆ | [5] |

| --INVALID-LINK-- (flv¹⁻•/flv²⁻) | -1.608 | 1,2-difluorobenzene | (ⁿBu₄N)PF₆ | [5] |

| [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (flv¹⁻•/flv²⁻) | -0.935 | 1,2-difluorobenzene | (ⁿBu₄N)PF₆ | [5] |

| [(Cp₂Y)₂(μ-flv)] (flv²⁻/flv³⁻•) | -0.095 (quasi-reversible) | 1,2-difluorobenzene | (ⁿBu₄N)PF₆ | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's redox chemistry.

Synthesis of this compound Radical Anions

The generation of this compound's radical anion (flv¹⁻•) can be achieved through chemical reduction of the neutral flv⁰.[5]

Synthesis of --INVALID-LINK--:

-

Reactants: Neutral this compound (flv⁰), potassium graphite (KC₈), and 2.2.2-cryptand (crypt-222).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure: A solution of flv⁰ and crypt-222 in THF is treated with one equivalent of KC₈. The reaction mixture is stirred at room temperature, leading to a color change indicative of the formation of the radical anion.

-

Isolation: The product, --INVALID-LINK--, can be isolated as dark blue single crystals by concentrating the THF solution and storing it at -35 °C for two days.[2]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for probing the redox potentials of this compound species.[5]

-

Working Electrode: Glassy carbon electrode.

-

Counter Electrode: Platinum wire.

-

Reference Electrode: Silver wire in a solution of AgNO₃ in the supporting electrolyte, referenced externally to the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

Solvent: 1,2-difluorobenzene or Tetrahydrofuran (THF).

-

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate ((ⁿBu₄N)PF₆).

-

Scan Rate: 100 mV/s.

-

Procedure: Solutions of the this compound species are prepared in the chosen solvent containing the supporting electrolyte. The potential is swept between appropriate limits to observe the reversible or quasi-reversible redox events.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is essential for the characterization of the paramagnetic radical species of this compound (flv¹⁻• and flv³⁻•).[5]

-

Instrument: X-band EPR spectrometer.

-

Sample Preparation: Solutions of the radical species (approximately 0.5-1.0 mM) are prepared in an appropriate solvent (e.g., THF or 1,2-difluorobenzene) and sealed in EPR tubes.

-

Measurement Conditions:

-

Temperature: Variable-temperature measurements can be performed to study the stability and electronic structure of the radicals.

-

Microwave Frequency: Approximately 9.4 GHz (X-band).

-

Modulation Frequency: 100 kHz.

-

Microwave Power: Optimized to avoid saturation of the signal.

-

-

Data Analysis: The g-factor and hyperfine coupling constants are determined from the spectra, providing information about the electronic environment of the unpaired electron.

Visualizing this compound's Redox Chemistry and Potential Biological Interactions

The following diagrams illustrate the core redox transformations of this compound and a generalized workflow for its characterization.

Caption: Redox states of this compound.

Caption: Experimental workflow for studying this compound's redox reactivity.

Biological Relevance and Potential Signaling Pathway Interactions

While the direct biological activities of this compound are not yet extensively documented, its structural similarity to other flavonoids suggests potential roles as both an antioxidant and a pro-oxidant.[9][10][11] Flavonoids are known to interact with various cellular signaling pathways, and it is plausible that this compound's multiredox nature could modulate these pathways.

Antioxidant and Pro-oxidant Activities

Flavonoids can act as antioxidants by scavenging free radicals and chelating metal ions involved in their formation.[10] Conversely, in the presence of certain metal ions, they can exhibit pro-oxidant behavior, leading to the generation of reactive oxygen species (ROS).[11] This dual activity is dependent on the specific cellular environment and the concentration of the flavonoid.

Potential Interaction with Signaling Pathways

Flavonoids have been shown to modulate key signaling pathways involved in cellular stress response, inflammation, and proliferation, such as the PI3K/Akt and MAPK pathways.[1][9] The redox state of the cell can influence these pathways, and a redox-active molecule like this compound could potentially exert its effects through these mechanisms. The Nrf2 pathway, a master regulator of the antioxidant response, is another potential target for flavonoids.[2]

Caption: Potential interactions of this compound with cellular signaling pathways.

Future Directions and Drug Development Implications

The rich multiredox chemistry of this compound opens up exciting avenues for future research and development. Its potential to act as a stable radical source could be exploited in the design of novel materials with unique magnetic and conductive properties. In the context of drug development, the ability of this compound to modulate cellular redox states warrants further investigation. Targeting redox-sensitive signaling pathways is an emerging strategy in cancer therapy and for the treatment of inflammatory diseases.[12] A deeper understanding of this compound's interactions with biological systems could lead to the development of new therapeutic agents that leverage its unique redox properties. Further studies are needed to elucidate the specific biological targets of this compound and to explore the structure-activity relationships of its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

The Emergence of Fluoflavine Radicals: A New Frontier in Single-Molecule Magnet Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for high-performance single-molecule magnets (SMMs) is driven by their potential applications in high-density data storage, quantum computing, and molecular spintronics. A key strategy in the design of SMMs is the use of radical bridging ligands to facilitate strong magnetic coupling between lanthanide ions. The inherent properties of lanthanides, such as their large magnetic moments and significant magnetic anisotropy, make them ideal candidates for SMMs. However, the contracted nature of their 4f orbitals necessitates a mediator to enable effective magnetic communication. Open-shell bridging ligands with diffuse spin orbitals can effectively interact with the 4f orbitals, leading to the desired strong magnetic exchange coupling.

Recently, the redox-active ligand fluoflavine (H₂flv) has emerged as a promising candidate for the construction of novel SMMs. The ability to isolate and stabilize this compound in various oxidation states, particularly as radical anions, opens up new avenues for tuning the electronic and magnetic properties of multinuclear metal complexes. This technical guide provides an in-depth overview of the pivotal role of this compound in the development of SMMs, focusing on the synthesis, characterization, and magnetic properties of recently reported this compound-based complexes.

The this compound Ligand: A Tunable Redox-Active Building Block

This compound, or 5,6,11,12-tetraazanaphthacene (TATC), is a linear N-heteropolycyclic aromatic compound valued for its facile redox switchability and ease of synthesis.[1][2] Its coordinative ability has been explored with transition metals, but its potential in lanthanide-based SMMs has only recently been unlocked through the isolation of its elusive radical forms.[1][2] The ability to exist in multiple, stable oxidation states allows for precise control over the electronic communication between metal centers.[1][3][4][5]

A significant breakthrough has been the synthesis and characterization of the first isolable, free this compound radical, flv¹⁻•, as a bottleable potassium salt, --INVALID-LINK-- (1).[1][2][3][4][6] This was followed by the synthesis of a series of dinuclear yttrium complexes containing the this compound ligand in three distinct oxidation states: flv¹⁻•, flv²⁻, and flv³⁻•.[1][2][3][4][6] While yttrium is diamagnetic, these studies were crucial in establishing the electronic structure and spin delocalization capabilities of the this compound radicals, which are prerequisites for designing high-performance SMMs.[1][2]

Experimental Protocols

The synthesis of this compound-based radical complexes involves a multi-step process, beginning with the synthesis of the parent this compound, followed by its reduction to the desired radical anion and subsequent coordination to metal centers.

Synthesis of H₂this compound (Parent this compound)

The parent H₂this compound is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol.[1][2] The product is obtained as microcrystalline golden solids after filtration.

Synthesis of K(crypt-222) (1)

The first isolable this compound radical is synthesized via the one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈) as a strong reducing agent in the presence of 2.2.2-cryptand (crypt-222) as a chelating agent for the potassium ion.[1] Dark blue single crystals of the product are obtained from a concentrated THF solution at -35 °C.[1][2]

Synthesis of Dinuclear Yttrium-Fluoflavine Complexes

A series of dinuclear yttrium complexes with the this compound bridge in different oxidation states have been synthesized, demonstrating the versatility of this ligand.

-

[(Cp*₂Y)₂(μ-flv)] (3): The complex with the diamagnetic flv²⁻ bridge is synthesized via a salt metathesis reaction. H₂this compound is first deprotonated with potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) to yield K₂flv. This is then reacted with two equivalents of Cp₂Y(BPh₄) to afford the target complex.[1][2] An alternative synthesis involves the reaction of Cp₂Y(BH₄)(THF) with H₂flv.

-

[(Cp*₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2): The complex containing the flv¹⁻• radical is obtained through the chemical oxidation of complex 3 .

-

[K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4): The complex with the flv³⁻• radical is synthesized by the one-electron reduction of complex 3 .

Quantitative Data

The following tables summarize the key quantitative data obtained from the characterization of the this compound radical and its yttrium complexes.

| Compound | Oxidation State of this compound | g_iso (EPR) | E¹₁/₂ (V vs. Fc⁺/Fc) | E²₁/₂ (V vs. Fc⁺/Fc) |

| --INVALID-LINK-- (1) | flv¹⁻• | 2.00355 | -1.608(3) | -0.902(3) |

| [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) | flv¹⁻• | 2.003175 | - | - |

| [K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (4) | flv³⁻• | 2.0049 | - | - |

Table 1: Key Spectroscopic and Electrochemical Data. [1][2]

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams illustrate the synthetic routes to the this compound radical and its complexes, as well as the logical framework for their application in SMMs.

Caption: Synthetic pathway to the isolable this compound radical --INVALID-LINK--.

Caption: Synthesis of dinuclear yttrium-fluoflavine complexes in multiple oxidation states.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation of Elusive this compound Radicals in Two Differing Oxidation States [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Electronic Soul of Fluoflavine: A Technical Deep-Dive into its Aromaticity and Structure

For Immediate Release

A comprehensive investigation into the aromaticity and electronic structure of fluoflavine has yielded significant insights into its potential for advanced materials science applications. This technical guide synthesizes the latest findings for researchers, scientists, and drug development professionals, offering a detailed look at the molecule's unique properties, particularly in its radical forms. The research highlights this compound's promise in the development of spintronic devices and single-molecule magnets.

Recent breakthroughs have enabled the isolation and characterization of elusive this compound radicals in different oxidation states, specifically the monoanionic (flv¹⁻•) and trianionic (flv³⁻•) radical forms.[1][2][3][4][5] This has been achieved through sophisticated synthetic protocols involving rare earth metal complexes, allowing for an in-depth analysis of the interplay between metal coordination, ligand oxidation state, aromaticity, and electron spin density distribution.[1][2][3][5]

Quantitative Analysis of this compound and its Radical Species

The electronic and structural parameters of this compound and its yttrium-complexed radical anions have been meticulously characterized through a combination of experimental and computational methods. The key quantitative data are summarized below.

| Parameter | flv⁰ | --INVALID-LINK-- (1) | [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) | [(Cp₂Y)₂(μ-flv)] (3) | [K(crypt-222)][(Cp*₂Y)₂(μ-flv•)] (4) |

| Redox Potentials (V vs Fc⁺/Fc) | |||||

| E₁/₂(flv¹⁻•/flv²⁻) | -0.96(1) | -1.608(3) | -0.935(2) | - | - |

| E₁/₂(flv⁰/flv¹⁻•) | -1.73(1) | - | - | - | - |

| Selected Bond Lengths (Å) | |||||

| Central C-C | - | 1.467(3) | 1.431(6) | - | Significantly decreased from 3 |

| Y-N | - | - | - | - | Significantly decreased from 3 |

| Y---Y distance | - | - | - | - | Significantly decreased from 3 |

| EPR Spectroscopy Data | |||||

| gᵢₛₒ | - | 2.00355 | 2.003175 | N/A (diamagnetic) | 2.0049 |

| Hyperfine Coupling Constants (MHz) | |||||

| Aᵢₛₒ(¹⁴N) | - | - | 7.90 | N/A | 5.85 |

| Aᵢₛₒ(⁸⁹Y) | - | - | 3.90 | N/A | 1.0 |

| Aᵢₛₒ(¹H) | - | - | 4.50, 1.30 | N/A | 2.25, 1.0 |

| Magnetic Susceptibility | |||||

| χₘT (cm³ K mol⁻¹) at RT | - | - | 0.355 | N/A | - |

Note: Cp = pentamethylcyclopentadienyl, crypt-222 = 2.2.2-cryptand. Data sourced from[1][2].*

Experimental and Computational Framework

The characterization of this compound's electronic structure and aromaticity relies on a synergistic approach combining advanced spectroscopy, electrochemistry, and computational modeling.

Experimental Protocols

Synthesis of this compound Radical Complexes: The synthesis of the free monoanionic flv¹⁻• radical, --INVALID-LINK-- (1), is achieved through the one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈) in the presence of 2.2.2-cryptand.[1][2] The metal-coordinated radical complexes are synthesized via salt metathesis reactions or by chemical oxidation/reduction of precursor complexes.[1][2] For instance, [(Cp₂Y)₂(μ-flv•)][Al(OC{CF₃}₃)₄] (2) is synthesized by the oxidation of [(Cp₂Y)₂(μ-flv)] (3).[1]

Single-Crystal X-ray Diffraction: Dark blue single crystals of compound 1 were obtained from a concentrated THF solution at -35 °C.[1][2] This technique provides definitive proof of the molecular structure and bond metrics.

Cyclic Voltammetry (CV): Electrochemical measurements are performed to determine the redox potentials of the various this compound species. Experiments are typically conducted in 1,2-difluorobenzene or THF with (ⁿBu₄N)PF₆ as the supporting electrolyte, and all potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) redox couple.[1][2] A standard three-electrode setup is used, and the scan rate is typically 100 mV/s.[1][2]

Variable-Temperature Electron Paramagnetic Resonance (EPR) Spectroscopy: Continuous wave (cw) X-Band EPR spectroscopy is employed to study the paramagnetic radical species.[1][2] Spectra are recorded on dilute solutions (∼0.5 mmol/L) in solvents like THF or difluorobenzene.[1] The resulting spectra are simulated using software such as EasySpin for MATLAB to extract hyperfine coupling constants, which provide a map of the electron spin density.[1]

SQUID Magnetometry: The paramagnetic nature of the radical complexes is confirmed by Superconducting Quantum Interference Device (SQUID) magnetometry, which measures the magnetic susceptibility of the samples.[2]

¹H NMR Spectroscopy: For diamagnetic species like compound 3, ¹H NMR spectroscopy in deuterated solvents (e.g., THF-d₈) is used to characterize the chemical environment of the protons.[1][2]

Computational Chemistry Protocols

Density Functional Theory (DFT) Calculations: The electronic structure, spin density, and aromaticity of the this compound radicals are investigated using DFT.[1][2] All calculations are typically performed with the Orca 5.0.3 program suite.[1]

Aromaticity and Bonding Analysis: The aromaticity of the this compound ligand is assessed using Shannon aromaticity indices.[1] Further insights into chemical bonding are obtained through Natural Localized Molecular Orbital (NLMO) analysis using NBO 7.0 and Quantum Theory of Atoms in Molecules (QTAIM) analysis with the MultiWfn program.[1] These computational methods are crucial for understanding the Y-N covalency, the degree of aromaticity, and the transfer of spin density from the this compound ligand to the yttrium centers.[1]

Visualizing the Investigative Workflow

The comprehensive analysis of this compound's properties follows a structured workflow, integrating both experimental synthesis and characterization with in-depth computational analysis.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Aggregation-Induced Emission in Fluoflavine and its Analogs